molecular formula C16H9ClFN3S B15214185 6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile CAS No. 928779-57-1

6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile

Cat. No.: B15214185
CAS No.: 928779-57-1
M. Wt: 329.8 g/mol
InChI Key: AVBUXDCKDBRHLG-UHFFFAOYSA-N
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Description

6-Amino-4-((3-chloro-4-fluorophenyl)thio)quinoline-3-carbonitrile is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group, a chloro-fluorophenyl thioether, and a carbonitrile group attached to the quinoline ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-((3-chloro-4-fluorophenyl)thio)quinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Thioether Group: The chloro-fluorophenyl thioether group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 3-chloro-4-fluorothiophenol in the presence of a base such as potassium carbonate.

    Amination and Cyanation: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source. The carbonitrile group can be introduced via a cyanation reaction using a reagent such as cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-((3-chloro-4-fluorophenyl)thio)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, primary amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile and its related compounds have applications in:

  • Medicinal Chemistry Quinoline derivatives are known for their wide-ranging biological activities. This compound is used in developing pharmaceuticals because of its potential biological activities against various diseases.
  • Drug Development It has been used in interaction studies to determine its binding affinity to various biological targets. These studies are critical for understanding the pharmacodynamics and pharmacokinetics of the compound.
  • Synthesis The synthesis of this compound typically involves multi-step synthetic routes.

Structural Comparison with Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
6-AminoquinolineLacks halogen substituentsAntimicrobial
ChloroquineContains a quinoline structureAntimalarial
8-HydroxyquinolineHydroxy group instead of aminoAnticancer, antifungal
2-AminoquinolineDifferent amino positioningAntimicrobial

Mechanism of Action

The mechanism of action of 6-amino-4-((3-chloro-4-fluorophenyl)thio)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-((3-chloro-4-fluorophenyl)amino)-7-ethoxyquinoline-3-carbonitrile
  • 6-Amino-4-((3-chloro-4-fluorophenyl)amino)-quinoline-3-carbonitrile
  • 6-Amino-4-((3-chloro-4-fluorophenyl)amino)-quinoline-3-carboxamide

Uniqueness

6-Amino-4-((3-chloro-4-fluorophenyl)thio)quinoline-3-carbonitrile is unique due to the presence of the thioether group, which can impart different chemical and biological properties compared to its amino and carboxamide analogs. The thioether group can influence the compound’s lipophilicity, reactivity, and ability to interact with biological targets, making it a valuable scaffold for drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves:

Quinoline Core Formation : Cyclization of substituted anilines with acrylonitrile derivatives under acidic conditions .

Sulfanyl Group Introduction : Nucleophilic aromatic substitution (SNAr) using 3-chloro-4-fluorothiophenol in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C .

Amination : Selective nitrile reduction or substitution at the 6-position using ammonia or amines under controlled pH .

  • Optimization : Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) significantly affect purity. For example, microwave-assisted synthesis reduces side reactions compared to traditional heating .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfanyl group at C4, amino at C6) and assess electronic effects from chloro/fluoro groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 370.04) and detect isotopic patterns from Cl/F .
  • X-ray Crystallography : Resolve crystallographic packing and bond angles, particularly for the quinoline core and sulfanyl linkage .

Q. What preliminary biological screening approaches are suitable for evaluating its therapeutic potential?

  • In Vitro Assays :

  • Enzyme Inhibition : Dose-response studies against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Antimicrobial Activity : Broth microdilution (MIC) testing against Gram-positive/negative strains, with ciprofloxacin as a control .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different derivatives of this quinoline-carbonitrile scaffold?

  • Approach :

Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing Cl/F vs. electron-donating methoxy) on activity .

Computational Modeling : Use DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with observed IC₅₀ trends .

Proteomic Profiling : Identify off-target interactions via kinome-wide screening to explain divergent results .

Q. What strategies optimize regioselectivity during the introduction of the sulfanyl group at the quinoline C4 position?

  • Key Factors :

  • Solvent Effects : DMSO enhances SNAr reactivity due to high polarity, while THF favors competing pathways .
  • Directing Groups : Pre-functionalize the quinoline with temporary protecting groups (e.g., Boc) to block undesired sites .
  • Catalysis : CuI/ligand systems promote selective thiolation under milder conditions (50°C vs. 100°C) .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP Analysis : Measure partition coefficients to assess lipophilicity; fluorophenyl groups increase LogP, potentially enhancing blood-brain barrier penetration .
  • Metabolic Stability : Incubate with liver microsomes to identify metabolic soft spots (e.g., sulfanyl oxidation) .
  • SAR Mapping : Replace the carbonitrile with carboxylic acid to improve aqueous solubility while retaining target affinity .

Q. What mechanistic insights explain its interaction with cytochrome P450 enzymes, and how can this inform toxicity studies?

  • Experimental Design :

CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to quantify inhibition potency .

Metabolite Identification : LC-MS/MS to detect hydroxylated or desulfurized metabolites in hepatocyte models .

Docking Simulations : Align the compound’s structure with CYP active sites to predict binding modes and guide structural refinements .

Properties

CAS No.

928779-57-1

Molecular Formula

C16H9ClFN3S

Molecular Weight

329.8 g/mol

IUPAC Name

6-amino-4-(3-chloro-4-fluorophenyl)sulfanylquinoline-3-carbonitrile

InChI

InChI=1S/C16H9ClFN3S/c17-13-6-11(2-3-14(13)18)22-16-9(7-19)8-21-15-4-1-10(20)5-12(15)16/h1-6,8H,20H2

InChI Key

AVBUXDCKDBRHLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1N)SC3=CC(=C(C=C3)F)Cl)C#N

Origin of Product

United States

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